Sodium anisate

Description

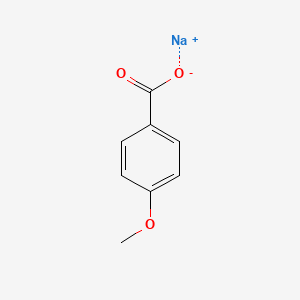

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETSDHMVQHOYPB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-09-4 (Parent) | |

| Record name | Sodium anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00201818 | |

| Record name | Sodium anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-45-8 | |

| Record name | Sodium anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9WFJ28MV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Anisate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anisate, the sodium salt of p-anisic acid (4-methoxybenzoic acid), is a versatile compound utilized across various industries, most notably in cosmetics and personal care products.[1] Derived from natural precursors like anise or fennel, it is recognized for its efficacy as a gentle, broad-spectrum antimicrobial and antifungal agent, often serving as a natural alternative to traditional synthetic preservatives.[2] Its functionality extends to roles as a pH adjuster and a masking or flavoring agent.[2] This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and logical workflows relevant to its synthesis and analysis.

Chemical and Physical Properties

This compound is a white to slightly yellow crystalline powder.[1] Its fundamental properties are critical for formulation, quality control, and regulatory purposes.

| Property | Value | Source(s) |

| IUPAC Name | Sodium 4-methoxybenzoate | PubChem |

| Synonyms | Sodium p-anisate, Sodium 4-anisate | Ataman Kimya |

| CAS Number | 536-45-8 | Ataman Kimya |

| EC Number | 208-634-1 | Ataman Kimya |

| Molecular Formula | C₈H₇NaO₃ | Ataman Kimya |

| Molecular Weight | 174.13 g/mol | Ataman Kimya |

| Appearance | White to slightly yellow crystalline powder | Ataman Kimya, Qzuhou Ebright Chemicals |

| Boiling Point | 276 - 278 °C (estimated) | SpecialChem, The Good Scents Company |

| Flash Point | 115.5 °C (estimated) | Ataman Kimya, The Good Scents Company |

| pH (1% aqueous solution) | 6.0 - 8.0 | Ataman Kimya, Qzuhou Ebright Chemicals |

| logP (o/w) | 1.96 (estimated for p-anisic acid) | The Good Scents Company |

Solubility Profile

The solubility of this compound is a key factor in its application, particularly in aqueous formulations. It is readily soluble in water and also shows solubility in various organic solvents.

| Solvent | Solubility | Source(s) |

| Water | Soluble | Ataman Kimya |

| Alcohols | Soluble | Ataman Kimya |

| Ether | Soluble | Ataman Kimya |

| Ethyl Acetate | Soluble | Ataman Kimya |

Temperature-Dependent Aqueous Solubility

The solubility of this compound in water increases significantly with temperature.

| Temperature (°C) | Solubility ( g/100g H₂O) | Source(s) |

| 20 | 17.2 | Ataman Kimya |

| 25 | 22.0 | Ataman Kimya |

| 30 | 27.0 | Ataman Kimya |

| 40 | 40.0 | Ataman Kimya |

Acid-Base Chemistry and Stability

This compound is the salt of a weak acid, p-anisic acid. The equilibrium between the anionic form (anisate) and the protonated form (p-anisic acid) is governed by the pH of the solution and the pKa of p-anisic acid.

-

pKa of p-Anisic Acid: The pKa of the parent p-anisic acid is approximately 4.37 .

This pKa value is critical for its function as a preservative. At a pH below its pKa, the equilibrium shifts towards the less water-soluble p-anisic acid, which possesses antiseptic properties.[3] Conversely, at a pH above the pKa, the more water-soluble this compound salt form predominates. The effective working pH range for its antimicrobial activity is often cited as being between pH 4.0 and 6.5.

Chemical Stability: this compound is generally stable under recommended storage conditions.[4] However, it can decompose upon heating and presents a risk of dust ignition in air at high concentrations (>30 g/m³).[4]

Synthesis and Analysis Workflow

Natural Synthesis Pathway

This compound is often derived from natural sources, primarily star anise (Illicium verum) or fennel. The synthesis pathway involves the extraction of anethole, followed by oxidation and neutralization.

Chemical Characterization Workflow

A typical workflow for the chemical characterization of a this compound sample involves a series of analytical tests to confirm its identity, purity, and key physical properties.

Experimental Protocols

The following sections detail generalized methodologies for determining the key chemical properties of this compound. These protocols are based on standard analytical techniques and should be adapted and validated for specific laboratory conditions and equipment.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a means to determine the purity (assay) of this compound, a parameter often specified as ≥99.0%.[1]

-

Objective: To quantify the amount of this compound in a sample and detect any impurities.

-

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is separated from potential impurities on a nonpolar stationary phase with a polar mobile phase. Detection is typically performed using a UV detector.

-

Instrumentation & Reagents:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

-

This compound reference standard

-

-

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to control pH. An example mobile phase could be Acetonitrile:Water (20:80 v/v).[5] The mobile phase should be filtered and degassed.

-

Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to construct a calibration curve.

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: ~235-254 nm (based on the UV absorbance of the aromatic ring)

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the sample from its peak area using the calibration curve. Calculate the purity as a percentage.

-

Protocol: Determination of pKa by Potentiometric Titration

This protocol determines the acid dissociation constant (pKa) of the conjugate acid of this compound (p-anisic acid).

-

Objective: To determine the pKa value of p-anisic acid.

-

Principle: A solution of the analyte is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[6]

-

Instrumentation & Reagents:

-

Potentiometer or pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette (manual or automated)

-

p-Anisic acid (or this compound converted to the acid form)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

pH calibration buffers (e.g., pH 4, 7, 10)

-

-

Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a precise amount of p-anisic acid and dissolve it in a known volume of water to create a solution of known concentration (e.g., 1-10 mM).[2][7] A co-solvent like methanol may be used if solubility is low, but the pKa will be for that specific solvent system.[6] Adjust the ionic strength with a small amount of KCl.

-

Titration:

-

Place the sample solution in a beaker on the magnetic stirrer and immerse the pH electrode.

-

Begin stirring and allow the initial pH reading to stabilize.

-

Add the standardized NaOH solution in small, precise increments using the burette.

-

After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of the steepest pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa is the pH value at the half-equivalence point (Veq / 2).

-

-

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This is the "gold standard" method for determining the thermodynamic solubility of a compound.[8][9]

-

Objective: To determine the maximum concentration of this compound that can be dissolved in water at a specific temperature.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent (water) for an extended period until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is measured.

-

Instrumentation & Reagents:

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Vials or flasks with screw caps

-

Syringe filters (e.g., 0.22 or 0.45 µm, low-binding)

-

HPLC-UV or UV-Vis spectrophotometer

-

This compound

-

Purified water

-

-

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials (perform in triplicate). The excess solid should be clearly visible.

-

Equilibration: Add a precise volume of water to each vial. Seal the vials tightly.

-

Incubation: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

-

Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Quantification:

-

Dilute the filtered supernatant with a known factor to bring it into the analytical range.

-

Determine the concentration of the diluted sample using a validated analytical method, such as HPLC-UV (as described in Protocol 6.1) or UV-Vis spectrophotometry against a prepared calibration curve.

-

-

Calculation: Multiply the measured concentration by the dilution factor to obtain the solubility of this compound in g/L or mol/L.

-

References

- 1. qzebright.com [qzebright.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 5. ajast.net [ajast.net]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Preservative Power of Sodium Anisate: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of preservation, particularly within the cosmetic and pharmaceutical industries, the demand for effective, natural, and gentle alternatives to traditional preservatives is paramount. Sodium anisate, the sodium salt of p-anisic acid derived from sources like fennel and star anise, has emerged as a compelling option.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a preservative, intended for researchers, scientists, and drug development professionals. We will delve into its antimicrobial properties, the underlying cellular and molecular interactions, and its synergistic relationship with other natural compounds.

Core Mechanism of Action: A Multi-faceted Approach

The preservative efficacy of this compound is primarily attributed to its active form, p-anisic acid. The conversion of the salt to the free acid is pH-dependent, with greater activity observed in more acidic environments.[3] The lipophilic nature of the undissociated p-anisic acid allows it to penetrate the microbial cell membrane, initiating a cascade of disruptive events.[3]

Disruption of Cell Membrane Integrity

The primary mode of action of p-anisic acid is the disruption of the microbial cell membrane's structure and function.[4][5] This is a critical blow to the microorganism, as the cell membrane is vital for maintaining cellular integrity, regulating the passage of nutrients and waste, and housing essential metabolic processes.

The proposed mechanism involves the integration of p-anisic acid into the lipid bilayer of the cell membrane. This intrusion is thought to alter the fluidity and permeability of the membrane, leading to:

-

Leakage of Intracellular Components: The compromised membrane can no longer effectively contain the cell's internal environment. Essential ions, metabolites, and even larger molecules can leak out, leading to a loss of cellular function and eventual death.

-

Disruption of Proton Motive Force: The cell membrane maintains a crucial proton gradient (proton motive force) that is essential for ATP synthesis and active transport. By increasing the permeability of the membrane to protons, p-anisic acid can dissipate this gradient, effectively shutting down the cell's energy production.

Intracellular Acidification

Once inside the microbial cell, where the internal pH is typically neutral, the undissociated p-anisic acid (p-COOH) can dissociate, releasing a proton (H+) and its corresponding anion (p-COO-).[3] This leads to a gradual acidification of the cytoplasm.[3] This internal pH drop can have several detrimental effects on the microorganism:

-

Enzyme Inhibition: Many essential cellular enzymes have a narrow optimal pH range for their activity. A significant decrease in intracellular pH can lead to the denaturation and inactivation of these enzymes, grinding cellular metabolism to a halt.

-

Inhibition of Metabolic Pathways: Key metabolic processes, such as glycolysis, are highly sensitive to pH changes. The acidification of the cytoplasm can disrupt these pathways, further crippling the cell's ability to function and grow.

Inhibition of Key Enzymes

Beyond the general effects of intracellular acidification, there is evidence to suggest that p-anisic acid may directly inhibit specific microbial enzymes. While research in this area is ongoing, studies on related phenolic compounds indicate that they can interact with and inactivate enzymes crucial for microbial survival. For instance, p-anisic acid has been identified as a tyrosinase inhibitor.[2] While tyrosinase is not a universal microbial enzyme, this finding suggests the potential for p-anisic acid to interact with other microbial enzymes containing similar active sites or cofactors.

Mitotic Inhibitor Activity

Some sources refer to this compound as having mitotic inhibitor activity.[1] This would imply an ability to interfere with cell division (mitosis) in eukaryotic microorganisms like yeasts and molds. The precise mechanism for this is not well-elucidated in publicly available scientific literature. However, it could potentially involve the disruption of cytoskeletal components, such as microtubules, which are essential for chromosome segregation during mitosis. Further research is needed to substantiate and detail this aspect of its mechanism.

Antimicrobial Spectrum and Efficacy

This compound is particularly recognized for its potent fungicidal activity, making it highly effective against yeasts and molds.[1][3] Its antibacterial activity is generally considered to be more moderate. To achieve broad-spectrum protection, it is most commonly used in combination with other preservatives, most notably sodium levulinate.[6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes available MIC data for p-anisic acid against common spoilage microorganisms. It is important to note that specific MIC values can vary depending on the test method, strain of microorganism, and pH of the growth medium.

| Microorganism | Type | p-Anisic Acid MIC (µg/mL) | Notes |

| Staphylococcus aureus | Gram-positive Bacteria | Data not readily available in cited literature | Often used in combination with other preservatives for enhanced antibacterial effect. |

| Escherichia coli | Gram-negative Bacteria | Data not readily available in cited literature | Generally less susceptible to organic acids due to its outer membrane. |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data not readily available in cited literature | Known for its high resistance to many preservatives. |

| Candida albicans | Yeast | Data not readily available in cited literature | p-Anisaldehyde, a related compound, shows MICs of 250-600 µg/mL against Candida.[5] |

| Aspergillus niger | Mold | >16,000 | A study on anise seed extracts showed no inhibitory effect on A. niger at the highest tested concentration of 16 mg/mL.[6] |

Note: The lack of specific, publicly available MIC values for p-anisic acid against several key microorganisms highlights a gap in the current research literature. The data for related compounds and extracts suggests activity, but further studies are required to establish precise MICs for the pure compound.

The Power of Synergy: Combination with Sodium Levulinate

A key aspect of this compound's application in modern preservative systems is its synergistic relationship with sodium levulinate.[6] This combination allows for broad-spectrum antimicrobial protection at lower concentrations of each individual component, enhancing both efficacy and safety.

Mechanism of Synergy

While the precise molecular mechanism of this synergy is not fully elucidated, it is believed to stem from the complementary antimicrobial activities of the two compounds. Sodium levulinate, the salt of levulinic acid, also functions as an organic acid preservative and is known to disrupt the cell membranes of microorganisms.[1][7]

The synergistic effect likely arises from a multi-pronged attack on the microbial cell:

-

Enhanced Membrane Disruption: The combined action of p-anisic acid and levulinic acid may lead to a more profound disruption of the cell membrane than either compound could achieve alone.

-

Broader Spectrum of Action: Levulinic acid is reported to have good antibacterial properties.[8] Its combination with the primarily fungicidal p-anisic acid results in a preservative system effective against a wider range of microorganisms. A Korean patent application notes a dramatic synergistic effect of a mixture of p-anisic acid and levulinic acid, particularly against Propionibacterium acnes.[9]

Quantitative Analysis of Synergy: Fractional Inhibitory Concentration (FIC) Index

The synergistic effect of two antimicrobial agents can be quantified using the Fractional Inhibitory Concentration (FIC) index, typically determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 1

-

Indifference: 1 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

| Combination | Target Microorganism | FIC Index | Interpretation |

| p-Anisic Acid + Levulinic Acid | Various Bacteria and Fungi | Data not readily available in cited literature | A Korean patent confirms a synergistic effect, but does not provide specific FIC index values.[9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of p-anisic acid.

Materials:

-

p-Anisic acid

-

Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial cultures (e.g., S. aureus, E. coli, C. albicans)

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of p-anisic acid in a suitable solvent at a high concentration (e.g., 10 mg/mL).

-

Microbial Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar plate overnight.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the p-anisic acid stock solution to the first well of each row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well. This will bring the final volume to 200 µL and dilute the p-anisic acid concentrations by half.

-

Controls:

-

Growth Control: A well containing only broth and the microbial inoculum.

-

Sterility Control: A well containing only sterile broth.

-

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of p-anisic acid at which there is no visible growth (turbidity) of the microorganism.

Preservative Efficacy Test (Challenge Test) - ISO 11930

This protocol provides a general workflow for evaluating the preservative efficacy of a formulation containing this compound in a cosmetic product.

Materials:

-

Test product containing this compound.

-

Standardized microbial strains: Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus brasiliensis.

-

Sterile containers.

-

Neutralizing broth (to inactivate the preservative).

-

Agar plates for microbial enumeration.

-

Incubator.

Procedure:

-

Product Inoculation:

-

Divide the test product into five separate containers.

-

Inoculate each container with one of the five test microorganisms to achieve a final concentration of approximately 10^5 to 10^6 CFU/g or mL.

-

-

Sampling and Neutralization:

-

At specified time points (e.g., Day 0, 7, 14, and 28), take a sample from each inoculated container.

-

Immediately transfer the sample to a neutralizing broth to stop the action of the preservative.

-

-

Microbial Enumeration:

-

Perform serial dilutions of the neutralized sample.

-

Plate the dilutions onto appropriate agar media.

-

-

Incubation and Counting:

-

Incubate the plates under conditions suitable for the growth of the test microorganism.

-

Count the number of colonies (CFU) on the plates.

-

-

Evaluation:

-

Calculate the log reduction in the microbial count at each time point compared to the initial inoculum.

-

Compare the log reduction values to the acceptance criteria defined in the ISO 11930 standard to determine if the preservative system is effective.

-

Visualizations

Caption: Mechanism of action of this compound as a preservative.

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergism of antifungal activity between mitochondrial respiration inhibitors and kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. KR20130136332A - Antiseptic compositions comprising a mixture of levulinic acid and p-anisic acid - Google Patents [patents.google.com]

A Deep Dive into the Solubility of Sodium Anisate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Sodium anisate, the sodium salt of p-anisic acid, is a versatile compound increasingly utilized in the pharmaceutical and cosmetic industries as a natural preservative. Its efficacy is intrinsically linked to its solubility in various solvent systems, a critical parameter for formulation development, stability, and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in different solvents, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and temperature. While it exhibits high solubility in water, its solubility in organic solvents varies.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g water) |

| 20 | 17.2[1][2] |

| 25 | 22.0[1][2] |

| 30 | 27.0[1][2] |

| 35 | 34.0[2] |

| 40 | 40.0[1][2] |

| 50 | 50.3[2] |

| 60 | 58.3[2] |

| 70 | 61.3[2] |

| 80 | 63.3[2] |

Another source reports the solubility in water at 20°C as 135 g/L, which is equivalent to 13.5 g/100 mL.[3]

Table 2: Qualitative and Comparative Solubility of this compound in Various Solvents

| Solvent | This compound Solubility | Sodium Benzoate Solubility (for comparison) |

| Water | Freely Soluble[4] | 556 g/L (temperature and pH not specified)[5] |

| Ethanol | Easily Soluble, Slightly Soluble | 2.3 g/100 g (25 °C); 8.3 g/100 g (78 °C)[6][7] |

| Methanol | Slightly Soluble | 8.22 g/100 g (15 °C); 7.55 g/100 g (66.2 °C)[6][7] |

| Propylene Glycol | Freely Soluble | Data not available |

| Glycerin | Freely Soluble | Data not available |

| Mineral Oil | Insoluble | Data not available |

| Diethyl Ether | Data not available | Practically Insoluble[4] |

Note on pH-Dependent Solubility: The solubility of this compound in aqueous solutions is pH-dependent. At a pH below 5.5, it can convert to its less soluble free acid form, p-anisic acid, which may lead to precipitation.[8]

Experimental Protocols

Accurate determination of solubility is crucial for formulation development. The following are detailed methodologies for key experiments.

Characterization of the Solid Material: Particle Size Distribution Estimation by Analytical Sieving (Adapted from USP <786>)

Objective: To determine the particle size distribution of the this compound powder, which can influence the dissolution rate.

Materials:

-

A nested set of analytical sieves with various mesh sizes.

-

A mechanical sieve shaker.

-

An analytical balance.

-

This compound powder.

Procedure:

-

Accurately weigh the empty sieves and the collection pan.

-

Assemble the sieves in a stack with the coarsest sieve on top and the finest at the bottom, with the collection pan below the finest sieve.

-

Accurately weigh a representative sample of this compound powder (typically 25-100 g).

-

Transfer the powder to the top sieve and secure the lid.

-

Place the sieve stack in the mechanical shaker and agitate for a fixed period (e.g., 5-10 minutes).

-

After agitation, carefully remove the stack and weigh each sieve and the collection pan with the retained powder.

-

Calculate the mass of powder retained on each sieve and in the collection pan.

-

Express the results as the percentage of the total sample mass retained on each sieve.

Determination of Equilibrium Solubility: The Shake-Flask Method (Adapted from OECD Guideline 105 and USP <1236>)

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

Glass flasks or vials with screw caps.

-

A thermostatically controlled orbital shaker or water bath.

-

Analytical balance.

-

This compound powder.

-

Solvent of interest.

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material).

-

Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer).

Procedure:

-

Add an excess amount of this compound powder to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

After the equilibration period, cease agitation and allow the flasks to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent as necessary to bring the concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mg/mL.

Visualizing Workflows and Relationships

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on formulation requirements and solubility data.

References

- 1. echemi.com [echemi.com]

- 2. experchem.com [experchem.com]

- 3. 4-METHOXYBENZOIC ACID SODIUM SALT|536-45-8|lookchem [lookchem.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium benzoate - Wikipedia [en.wikipedia.org]

- 7. Sodium benzoate - Sciencemadness Wiki [sciencemadness.org]

- 8. realizebeauty.wordpress.com [realizebeauty.wordpress.com]

Spectroscopic Profile of Sodium Anisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of sodium anisate (sodium 4-methoxybenzoate), a compound widely utilized as a preservative in cosmetics and various industrial applications. This document details the expected data from UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a foundational understanding for its characterization and quality control.

Introduction

This compound, the sodium salt of p-anisic acid, is a white crystalline solid. Its antimicrobial properties make it a valuable ingredient in the formulation of a wide range of products. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and to ensure its performance in final formulations. This guide outlines the key spectroscopic techniques for the comprehensive analysis of this compound.

Data Presentation

Table 1: UV-Visible Spectroscopic Data

| Parameter | Value | Solvent |

| λmax (p-p* transition) | ~250-260 nm | Water or Ethanol |

| λmax (n-p* transition) | ~280-290 nm | Water or Ethanol |

Note: The presence of the methoxy group (an auxochrome) on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to sodium benzoate (~225 nm).

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | -OCH₃ C-H stretch |

| ~1600-1580 | Strong | Asymmetric COO⁻ stretch |

| ~1510 | Strong | Aromatic C=C stretch |

| ~1420-1380 | Strong | Symmetric COO⁻ stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1170 | Medium | In-plane C-H bend |

| ~1020 | Medium | Symmetric C-O-C stretch (aryl ether) |

| ~840 | Strong | p-disubstituted C-H out-of-plane bend |

Note: The characteristic strong carbonyl (C=O) peak of the carboxylic acid (~1700 cm⁻¹) is absent and replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻).[1][2][3]

Table 3: ¹H NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 2H | Aromatic protons ortho to COO⁻ |

| ~6.9-7.0 | Doublet | 2H | Aromatic protons ortho to -OCH₃ |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |

Note: Chemical shifts are relative to a standard (e.g., TSP) and can be influenced by concentration and pH.

Table 4: ¹³C NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | Carboxylate carbon (COO⁻) |

| ~160-165 | Aromatic carbon attached to -OCH₃ |

| ~130-135 | Aromatic carbons ortho to COO⁻ |

| ~125-130 | Aromatic carbon attached to COO⁻ |

| ~110-115 | Aromatic carbons ortho to -OCH₃ |

| ~55 | Methoxy carbon (-OCH₃) |

Note: The chemical shift of the carboxylate carbon is typically downfield.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima of this compound in a suitable solvent.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Volumetric flasks

-

Pipettes

-

Solvent (e.g., deionized water or ethanol)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

-

Sample Measurement: Rinse the cuvette with one of the working solutions and then fill it with the same solution. Place the cuvette in the sample holder and record the UV-Vis spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound powder

-

Spatula

-

Cleaning solvent (e.g., isopropanol) and wipes

Procedure:

-

Instrument Setup: Turn on the FTIR spectrometer and allow it to initialize.

-

Background Spectrum: Record a background spectrum with the empty and clean ATR crystal. This will account for any atmospheric and instrumental interferences.

-

Sample Preparation: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the IR spectrum of the sample over a suitable range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

This compound

-

Deuterated solvent (e.g., Deuterium Oxide, D₂O)

-

Internal standard (optional, e.g., TSP for D₂O)

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of D₂O in a small vial. If an internal standard is used, add it to the solvent.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Set the parameters for the ¹H NMR experiment (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

-

¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment (typically requiring a larger number of scans than ¹H) and acquire the spectrum.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) in both ¹H and ¹³C spectra. Assign the signals to the respective nuclei in the this compound molecule.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Thermal Decomposition Profile of Sodium Anisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition profile of sodium anisate (sodium 4-methoxybenzoate). While specific experimental data for the thermal analysis of pure this compound is not extensively available in peer-reviewed literature, this document synthesizes information from related compounds, namely 4-methoxybenzoic acid and its metal complexes, to project a scientifically grounded thermal decomposition pathway. This guide outlines the predicted thermal stability, decomposition products, and includes standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to perform their own analyses. The information herein is critical for professionals in drug development and materials science who utilize this compound in their formulations and processes, ensuring its stability and predicting its behavior at elevated temperatures.

Introduction

This compound, the sodium salt of p-anisic acid, is a versatile organic compound with the chemical formula C₈H₇NaO₃. It is widely recognized for its antimicrobial properties and is frequently employed as a preservative in cosmetic and pharmaceutical products.[1][2][3] Understanding the thermal stability and decomposition profile of this compound is paramount for its safe and effective use in various applications, particularly in manufacturing processes that involve heating or for determining the shelf-life and storage conditions of final products.

This guide provides a detailed, albeit predictive, analysis of the thermal decomposition of this compound. The information is derived from the known thermal behavior of its parent compound, 4-methoxybenzoic acid, and metal complexes containing the 4-methoxybenzoate ligand.

Predicted Thermal Decomposition Profile

Based on the analysis of related compounds, the thermal decomposition of this compound is expected to be a clean, single-step process under an inert atmosphere.

Onset of Decomposition

Studies on various metal complexes of 4-methoxybenzoate have indicated that the anhydrous 4-methoxybenzoate ligand exhibits thermal stability up to approximately 285°C.[4][5][6] Therefore, it is predicted that the thermal decomposition of this compound will commence at a temperature in this range.

Decomposition Pathway

The primary predicted thermal degradation pathway for this compound is decarboxylation. At elevated temperatures, the carboxylate group is eliminated as carbon dioxide (CO₂), leading to the formation of anisole (methoxybenzene). The solid residue expected from this decomposition is sodium carbonate (Na₂CO₃).

The proposed decomposition reaction is as follows:

2 C₈H₇NaO₃(s) → 2 C₇H₈O(g) + Na₂CO₃(s) + CO(g) (Note: This is a simplified representation; the actual gaseous products may be more complex)

A more detailed logical relationship of the predicted decomposition is visualized in the following diagram:

Quantitative Data (Hypothetical)

The following tables present a hypothetical, yet scientifically plausible, set of quantitative data for the thermal decomposition of this compound, based on the predicted pathway. This data is intended for illustrative purposes to guide researchers in their own experimental analyses.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Decomposition Step | Temperature Range (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Remaining Mass (%) | Proposed Lost Fragment |

| 1 | 285 - 450 | 420 | 39.08 | 60.92 | Anisole + Carbon Monoxide |

Theoretical Mass Loss Calculation:

-

Molecular Weight of this compound (C₈H₇NaO₃): 174.13 g/mol

-

Molecular Weight of Anisole (C₇H₈O): 108.14 g/mol

-

Molecular Weight of Carbon Monoxide (CO): 28.01 g/mol

-

Molecular Weight of Sodium Carbonate (Na₂CO₃): 105.99 g/mol

-

Theoretical Mass Loss = [(MW of Anisole + MW of CO) / (2 * MW of this compound)] * 100 = [(108.14 + 28.01) / (2 * 174.13)] * 100 ≈ 39.08%

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Decomposition | ~285 | ~420 | - (Exothermic) | Exothermic decomposition of this compound. |

Experimental Protocols

To obtain precise data for the thermal decomposition of a specific sample of this compound, the following standardized experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the onset of decomposition, the temperature ranges of decomposition, the rate of mass loss, and the composition of the residual material.

Experimental Protocol:

-

Instrument: Thermogravimetric Analyzer (TGA), preferably coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum pan.

-

Atmosphere: Inert (Nitrogen or Argon), with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Determine the onset temperature of decomposition, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the temperatures of melting, crystallization, and decomposition, as well as the associated enthalpy changes.

Experimental Protocol:

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

-

Atmosphere: Inert (Nitrogen or Argon), with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 500°C at a heating rate of 10°C/min.

-

-

Data Analysis: Identify endothermic and exothermic peaks, and determine the onset and peak temperatures for each thermal event.

The general workflow for the thermal analysis of this compound is illustrated in the following diagram:

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a scientifically sound profile can be predicted based on the behavior of structurally related compounds. It is anticipated that this compound is thermally stable up to approximately 285°C, after which it undergoes a single-step decarboxylation to yield anisole and sodium carbonate. For drug development professionals and researchers, it is imperative to conduct specific thermal analyses on their particular this compound samples to obtain precise data relevant to their formulations and processing conditions. The experimental protocols provided in this guide offer a standardized approach for such investigations, ensuring the generation of reliable and reproducible results.

References

An In-depth Technical Guide to the pKa and pH Stability of Sodium Anisate Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium anisate, the sodium salt of p-anisic acid, is a widely utilized preservative in the pharmaceutical and cosmetic industries, valued for its antimicrobial properties. The efficacy and stability of this compound in aqueous solutions are intrinsically linked to the pH of the formulation. This technical guide provides a comprehensive overview of the pKa of its parent acid, anisic acid, and the pH-dependent stability of this compound solutions. It details experimental protocols for pKa determination and forced degradation studies, summarizes key quantitative data, and presents visual workflows and a proposed degradation pathway. This document serves as a critical resource for formulation scientists and researchers to ensure the optimal and stable use of this compound in product development.

Introduction

This compound (sodium 4-methoxybenzoate) is an organic salt that functions as an effective preservative against fungi and bacteria in a variety of formulations.[1] Its activity is dependent on the equilibrium between the salt form (anisate) and the free acid form (anisic acid), which is governed by the pH of the solution and the pKa of anisic acid. Understanding this relationship is paramount for developing stable and efficacious products. This guide explores the fundamental principles of pKa and pH stability as they pertain to this compound solutions.

pKa of Anisic Acid

The pKa is the logarithmic acid dissociation constant, representing the pH at which an acid is 50% dissociated in an aqueous solution. For this compound, the relevant pKa is that of its conjugate acid, 4-methoxybenzoic acid (anisic acid).

Quantitative Data for pKa of Anisic Acid

The pKa of anisic acid has been experimentally determined and is summarized in the table below.

| Parameter | Value | Reference |

| pKa of 4-methoxybenzoic acid at 25 °C | 4.47 | [2] |

This pKa value indicates that at a pH of 4.47, there are equal concentrations of the protonated form (anisic acid) and the deprotonated form (anisate).

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a weak acid.

Objective: To determine the pKa of anisic acid by titrating a solution of the acid with a strong base and monitoring the pH.

Materials:

-

Anisic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beaker (100 mL)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of anisic acid and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

-

Initial Measurement: Record the initial pH of the anisic acid solution.

-

Titration: Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Equivalence Point Determination: Continue the titration past the equivalence point (the point of steepest pH change). The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative (ΔpH/ΔV).

-

pKa Calculation: Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point). The pKa of anisic acid is equal to the pH of the solution at this half-equivalence point.

Workflow for pKa determination via potentiometric titration.

pH Stability of this compound Solutions

The stability of this compound in aqueous solutions is highly dependent on the pH. This is due to the equilibrium between the more water-soluble this compound and the less soluble and more antimicrobially active anisic acid. Extreme pH conditions, especially when combined with elevated temperatures, can lead to the degradation of the molecule.

General Stability Profile

This compound is generally considered stable in cosmetic and pharmaceutical formulations within a pH range of 4.0 to 6.5. The optimal pH for its preservative efficacy is typically between 4.5 and 5.5. Outside of this range, its stability and effectiveness can be compromised.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

[3]3.2.1. Experimental Protocol: Forced Hydrolytic Degradation

Objective: To investigate the degradation of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

-

This compound solution (of known concentration, e.g., 1 mg/mL)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Deionized water

-

Heating apparatus (e.g., water bath or oven)

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Acid Hydrolysis:

-

Mix equal volumes of the this compound stock solution and 0.1 N HCl in a suitable container.

-

Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute to a suitable concentration for HPLC analysis.

-

If no significant degradation is observed, repeat the experiment with 1 N HCl.

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis, but use 0.1 N and 1 N NaOH for degradation and neutralize the samples with HCl before analysis.

-

-

Neutral Hydrolysis:

-

Follow the same procedure, but use deionized water instead of acid or base.

-

HPLC Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

The mobile phase composition, flow rate, and detection wavelength should be optimized to achieve good separation between the parent compound and its degradants.

Workflow for Forced Degradation Study:

Workflow for a forced hydrolytic degradation study.

Quantitative Stability Data

[1]| Condition | Expected Degradation Rate | Primary Degradation Pathway | | :--- | :--- | :--- | | Mildly Acidic (pH 4-6) | Low | Minimal degradation | | Strongly Acidic (pH < 2) + Heat | Moderate to High | O-demethylation | | Neutral (pH 7) + Heat | Low | Minimal degradation | | Mildly Basic (pH 8-10) | Low | Minimal degradation | | Strongly Basic (pH > 12) + Heat | Moderate to High | O-demethylation |

Degradation Pathway

The primary degradation pathway for 4-methoxybenzoic acid under harsh hydrolytic conditions (strong acid or base with heat) is O-demethylation. T[1]his involves the cleavage of the ether bond of the methoxy group.

Proposed Degradation Pathway of this compound:

Proposed primary degradation pathway of this compound.

The main degradation product is 4-hydroxybenzoic acid. U[1]nder severe thermal stress, decarboxylation to form anisole is a potential, though less common, degradation pathway for benzoic acid derivatives.

The pKa of anisic acid is a critical parameter that dictates the state and, consequently, the efficacy of this compound in solution. Maintaining the pH of a formulation within the optimal range of 4.5 to 5.5 is essential for maximizing its preservative activity and ensuring stability. Forced degradation studies reveal that while this compound is relatively stable under mild conditions, it can undergo O-demethylation to form 4-hydroxybenzoic acid under harsh acidic or basic conditions, especially at elevated temperatures. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and formulation scientists to effectively utilize this compound while ensuring product stability and performance.

References

A Technical Guide to the Natural Sourcing and Extraction of p-Anisic Acid for Sodium Anisate Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Anisic acid (4-methoxybenzoic acid) is a valuable natural compound recognized for its antiseptic, anti-inflammatory, and preservative properties, making it a significant molecule in the pharmaceutical, cosmetic, and food industries.[1] Its sodium salt, sodium anisate, is particularly favored in cosmetic formulations as a gentle, broad-spectrum antimicrobial agent. This guide provides a comprehensive overview of the primary botanical sources of p-anisic acid, its biosynthesis, detailed methodologies for its extraction and analysis, and the subsequent conversion to this compound.

Natural Sources of p-Anisic Acid

p-Anisic acid is a phenolic compound predominantly found in the essential oils and extracts of various aromatic plants. The most significant sources belong to the Apiaceae (anise, fennel) and Schisandraceae (star anise) families.[1] It is also a key aromatic component in cured vanilla beans.[2] Often, these plants are rich in trans-anethole, a direct precursor that can be chemically oxidized to yield p-anisic acid.[1][3]

Primary Botanical Sources

-

Anise (Pimpinella anisum) : The seeds of the anise plant are a primary source of trans-anethole, which can constitute over 80-90% of its essential oil.[1][4] Direct quantification of p-anisic acid is less common, as the focus is often on its abundant precursor.[1]

-

Star Anise (Illicium verum) : The fruit of this evergreen tree is another major source of trans-anethole and related phenylpropanoids.[1] Analysis of its essential oil has confirmed the presence of p-anisic acid and its derivatives.[5][6]

-

Fennel (Foeniculum vulgare) : Fennel seeds are well-known to contain high concentrations of trans-anethole.[7][8] The essential oil may also contain smaller amounts of p-anisaldehyde, an intermediate in the oxidation of anethole to p-anisic acid.[7]

-

Vanilla (Vanilla planifolia and Vanilla tahitensis) : Cured vanilla beans, particularly the Tahitian variety, contain significant and quantifiable amounts of p-anisic acid as part of their complex aromatic profile.[2][9]

Quantitative Data on p-Anisic Acid and Precursor Content

The concentration of p-anisic acid and its direct precursor, trans-anethole, varies based on plant species, cultivar, growing conditions, and extraction method. The following table summarizes available quantitative data.

| Plant Source | Part Analyzed | Compound | Concentration / Content | Reference |

| Pimpinella anisum (Anise) | Seeds | trans-Anethole | 83.67% of essential oil | [10] |

| Pimpinella anisum (Anise) | Seeds | trans-Anethole | 90-96.54% of essential oil | [4][11] |

| Illicium verum (Star Anise) | Fruit | p-Anisic Acid | MIC = 400–2000 µg/mL (antibacterial activity) | [6] |

| Foeniculum vulgare (Fennel) | Seeds | trans-Anethole | 81.63% to 87.85% of essential oil | [8] |

| Foeniculum vulgare (Fennel) | Seeds | trans-Anethole | >60.0% of essential oil (Bitter Fennel) | [7] |

| Foeniculum vulgare (Fennel) | Seeds | trans-Anethole | >80.0% of essential oil (Sweet Fennel) | [7] |

| Vanilla tahitensis | Cured Beans | Anisic Acid | ~15% of total volatile aroma content | [9][12] |

| Vanilla planifolia | Cured Beans | Anisyl Constituents | ~7% of total volatile aroma content | [12] |

Note: Much of the literature on Anise and Fennel focuses on the quantification of the precursor, trans-anethole, due to its high abundance.[1]

Biosynthesis of p-Anisic Acid in Plants

p-Anisic acid is synthesized in plants via the phenylpropanoid pathway, a major metabolic route for producing a wide variety of secondary metabolites. The pathway begins with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to trans-anethole. The final step involves the oxidation of trans-anethole, likely proceeding through a p-anisaldehyde intermediate, to form p-anisic acid.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. smujo.id [smujo.id]

- 4. A Multidimensional Review of Pimpinella anisum and Recommendation for Future Research to Face Adverse Climatic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of the Pharmacology, Chemistry, Traditional Uses and Quality Control of Star Anise (Illicium verum Hook. F.): An Aromatic Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fitoterapia.net [fitoterapia.net]

- 8. Medicinal Traits of the Phenolic Compound from Foeniculum vulgare for Oligomenorrhea [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cir-safety.org [cir-safety.org]

Methodological & Application

The Role of Sodium Anisate as a Natural Preservative in Cosmetic Formulations: Application Notes and Protocols

Introduction: The increasing consumer demand for natural and "clean" cosmetic products has driven the search for effective, plant-derived preservatives. Sodium anisate, the sodium salt of p-anisic acid found in anise and fennel, has emerged as a promising natural antimicrobial agent.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound as a natural preservative in cosmetic formulations.

This compound is particularly effective against fungi, including yeasts and molds, and is often used in combination with other natural preservatives, such as sodium levulinate, to achieve broad-spectrum protection.[4] Its gentle nature and favorable safety profile make it a suitable choice for a wide range of cosmetic products, including those for sensitive skin.[2]

Application Notes

Physicochemical Properties and Handling

This compound is a white, crystalline powder that is soluble in water. This property allows for its easy incorporation into the aqueous phase of cosmetic formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| Recommended Usage Concentration | 0.05% - 0.4%[2][3] |

| Optimal pH Range | < 6.0 (ideally 4.5 - 5.5)[4] |

Antimicrobial Efficacy and Spectrum of Activity

This compound primarily exhibits strong fungistatic and fungicidal activity. To achieve broad-spectrum preservation against bacteria, it is commonly blended with other antimicrobial agents. A popular combination is with sodium levulinate, which provides antibacterial efficacy.

Table 2: Antimicrobial Spectrum of this compound

| Microorganism Type | Efficacy of this compound (alone) |

| Gram-positive bacteria | Limited |

| Gram-negative bacteria | Limited |

| Yeasts | Good |

| Molds | Good |

Formulation Guidelines

-

pH: The antimicrobial efficacy of this compound is pH-dependent. It is most effective in acidic formulations, with an optimal pH range of 4.5 to 5.5.[3] As the pH increases, its efficacy decreases.

-

Incorporation: this compound can be added to the water phase of a formulation. It can be incorporated during the hot or cold process.

-

Synergies: To enhance its antimicrobial activity, this compound can be combined with other natural preservatives or antimicrobial boosters. The combination with sodium levulinate is well-documented for providing broad-spectrum protection. Other potential synergistic ingredients include organic acids and certain surfactants.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound required to inhibit the visible growth of a specific microorganism.

Materials:

-

This compound

-

Test microorganisms (e.g., Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

-

Appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi)

-

Sterile 96-well microplates

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the appropriate sterile solvent (e.g., water).

-

Preparation of Microorganism Inoculum: Culture the test microorganism and adjust the concentration to a standardized level (e.g., 1 x 10^5 CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well microplate.

-

Inoculation: Add the standardized microorganism inoculum to each well. Include positive controls (medium with inoculum, no this compound) and negative controls (medium only).

-

Incubation: Incubate the microplate at the optimal temperature for the test microorganism for a specified period (e.g., 24-48 hours for yeast, 3-5 days for mold).

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This protocol evaluates the effectiveness of this compound within a cosmetic formulation to withstand microbial contamination.

Materials:

-

Cosmetic formulation containing this compound.

-

Test microorganisms (a mixed inoculum of Pseudomonas aeruginosa ATCC 9027, Staphylococcus aureus ATCC 6538, Candida albicans ATCC 10231, and Aspergillus brasiliensis ATCC 16404).

-

Neutralizing broth (to inactivate the preservative).

-

Agar plates for microbial enumeration.

-

Incubator.

Procedure:

-

Inoculation: Inoculate the cosmetic formulation with a standardized high concentration of the mixed microorganisms (e.g., 1 x 10^5 - 1 x 10^6 CFU/g or mL).

-

Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample of the inoculated product.

-

Neutralization and Dilution: Immediately neutralize the preservative action by diluting the sample in a neutralizing broth. Perform serial dilutions.

-

Plating: Plate the dilutions onto appropriate agar plates.

-

Incubation: Incubate the plates at the appropriate temperature and for the necessary duration to allow for microbial growth.

-

Enumeration and Evaluation: Count the number of colonies on the plates and calculate the log reduction in microbial count at each time point compared to the initial inoculum. The formulation passes the test if the log reduction meets the criteria specified in the ISO 11930 standard.

Visualizations

Mechanism of Action

The primary antimicrobial mechanism of p-anisic acid (the active form of this compound at lower pH) is believed to be the disruption of the microbial cell membrane. This leads to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Caption: Proposed mechanism of action of p-anisic acid on microbial cells.

Experimental Workflow: Challenge Test

The following diagram illustrates the key steps involved in a preservative efficacy (challenge) test.

References

Application Notes and Protocols: Incorporating Sodium Anisate into Emulsion and Suspension Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anisate, the sodium salt of p-anisic acid, is a naturally derived preservative increasingly utilized in pharmaceutical and cosmetic formulations. Sourced from plants like star anise (Illicium verum) and fennel (Foeniculum vulgare), it offers a gentle yet effective alternative to synthetic preservatives. Its primary function is to inhibit the growth of microorganisms, particularly fungi (yeasts and molds), thereby ensuring the stability and safety of aqueous-based products like emulsions and suspensions.[1]

This document provides detailed application notes and protocols for the effective incorporation of this compound into emulsion and suspension systems. It covers critical aspects from physicochemical properties and mechanism of action to formulation protocols and stability testing.

Physicochemical Properties and Specifications

This compound is a white crystalline powder that is highly soluble in water, making it suitable for easy incorporation into the aqueous phase of formulations. Its efficacy is pH-dependent, a crucial factor for formulators to consider.

Table 1: Physicochemical Properties and Specifications of this compound

| Property | Value / Description | Reference |

| INCI Name | This compound | |

| CAS Number | 536-45-8 | |

| Molecular Formula | C₈H₇NaO₃ | |

| Molecular Weight | 174.13 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | Highly soluble in water, slightly soluble in ethanol. | |

| Optimal pH Range | 4.5 - 6.0 (for antimicrobial efficacy) | |

| Typical Use Concentration | 0.05% - 0.4% (w/w) | [1] |

| Antimicrobial Spectrum | Primarily fungistatic (yeasts and molds); some antibacterial activity. | [1] |

| Compatibility | Often used in synergy with sodium levulinate for broad-spectrum coverage. |

Mechanism of Antimicrobial Action

The preservative activity of this compound is attributed to the undissociated form of its corresponding acid, p-anisic acid. The equilibrium between the inactive, dissociated form (anisate) and the active, undissociated form (p-anisic acid) is governed by the pH of the formulation and the pKa of p-anisic acid (approximately 4.5).

At a pH below its pKa, the equilibrium shifts towards the undissociated p-anisic acid. This lipophilic form can penetrate the microbial cell membrane. Once inside the cytoplasm, which typically has a neutral pH, the acid dissociates, releasing a proton (H⁺). This process lowers the intracellular pH, disrupting metabolic processes and leading to the inhibition of microbial growth or cell death.

Application in Emulsion Systems

Emulsions are thermodynamically unstable systems requiring robust preservation. This compound is an excellent choice for preserving oil-in-water (O/W) emulsions due to its high water solubility.

Formulation Workflow and Considerations

The successful incorporation of this compound into an emulsion requires careful consideration of the formulation process.

Key Considerations:

-

Order of Addition: Always dissolve this compound in the water phase before emulsification to ensure uniform distribution.

-

pH Adjustment: The final pH of the emulsion must be adjusted to the optimal range (e.g., 4.8-5.5) to ensure the conversion of the salt to its active acid form. This is typically done during the cool-down phase.

-

Ionic Strength: As a salt, this compound will increase the ionic strength of the aqueous phase. While typically used at low concentrations (0.1-0.4%), this could potentially impact the stability of certain emulsions. It is crucial to monitor for signs of instability like coalescence or creaming.

Protocol: Preparation of a Model O/W Emulsion

This protocol describes the preparation of a 100g batch of a simple O/W lotion.

Materials:

-

Aqueous Phase:

-

Deionized Water: 75.0 g

-

Glycerin: 3.0 g

-

This compound: 0.3 g

-

Sodium Levulinate: 0.7 g (for broad-spectrum coverage)

-

-

Oil Phase:

-

Caprylic/Capric Triglyceride: 15.0 g

-

Cetearyl Alcohol: 3.0 g

-

Glyceryl Stearate: 3.0 g

-

-

pH Adjuster:

-

Citric Acid Solution (10% w/v)

-

Procedure:

-

Combine all aqueous phase ingredients in a beaker and heat to 75°C, stirring until all solids are dissolved.

-